Enhanced Acidity (pKa) Compared to 2-Fluoro-6-methoxybenzoic Acid
2-Fluoro-6-(methoxymethoxy)benzoic acid (Target) exhibits a significantly lower predicted pKa (2.82±0.10) compared to its closest analog, 2-fluoro-6-methoxybenzoic acid (Comparator), which has a predicted pKa of 3.16±0.10 . This 0.34 unit difference in pKa translates to a greater extent of deprotonation at a given pH, affecting solubility, reactivity in acid-base extractions, and its behavior in pH-sensitive reaction environments .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 2.82±0.10 (Predicted) |
| Comparator Or Baseline | 2-fluoro-6-methoxybenzoic acid: 3.16±0.10 (Predicted) |
| Quantified Difference | ΔpKa = 0.34 units (Target is more acidic) |
| Conditions | Predicted values from authoritative databases |
Why This Matters
The increased acidity of the target compound directly impacts its handling and reactivity in aqueous or basic conditions, making it a preferred choice for specific synthetic sequences requiring more facile deprotonation.
